Cas no 108648-07-3 (Purpureaside C)

Purpureaside C structure
Purpureaside C structure
Produktname:Purpureaside C
CAS-Nr.:108648-07-3
MF:C35H46O20
MW:786.727753162384
CID:188100
PubChem ID:11953944

Purpureaside C Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan
    • b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • Purpureaside C
    • 6)]-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate] (9CI)
    • Echinacoside
    • AK168236
    • [6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
    • CID 4484390
    • BCP18131
    • DTXSID00474626
    • [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • MS-31440
    • [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • HY-N4148
    • (2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • Q27108125
    • CS-0032235
    • 108648-07-3
    • CHEBI:8644
    • C10488
    • ((2R,3R,4R,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-5-hydroxy-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-3-yl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • DA-67018
    • ((2R,3R,4R,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-5-hydroxy-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • DTXCID90425440
    • Inchi: 1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3
    • InChI-Schlüssel: FSBUXLDOLNLABB-UHFFFAOYSA-N
    • Lächelt: O(C1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O1)O[H])O[H])O[H])C1([H])C([H])(C([H])(OC([H])([H])C([H])([H])C2C([H])=C([H])C(=C(C=2[H])O[H])O[H])OC([H])(C([H])([H])OC2([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O2)O[H])O[H])O[H])C1([H])OC(C([H])=C([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])=O)O[H]

Berechnete Eigenschaften

  • Genaue Masse: 786.258244g/mol
  • Oberflächenladung: 0
  • XLogP3: -2.1
  • Anzahl der Spender von Wasserstoffbindungen: 12
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 20
  • Anzahl drehbarer Bindungen: 14
  • Monoisotopenmasse: 786.258244g/mol
  • Monoisotopenmasse: 786.258244g/mol
  • Topologische Polaroberfläche: 324Ų
  • Schwere Atomanzahl: 55
  • Komplexität: 1230
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 15
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 786.7

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.66±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: No data available
  • Siedepunkt: 1062.7±65.0 °C at 760 mmHg
  • Flammpunkt: 327.9±27.8 °C
  • Brechungsindex: 1.698
  • Löslichkeit: Leicht löslich (3,1 g/l) (25°C),
  • PSA: 324.44000
  • LogP: -3.19170
  • Dampfdruck: 0.0±0.3 mmHg at 25°C

Purpureaside C Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51958-5mg
Purpureaside C
108648-07-3 98%
5mg
¥3120.00 2023-09-07
Chengdu Biopurify Phytochemicals Ltd
BP1765-10mg
Purpureaside C
108648-07-3 98%
10mg
$290 2023-09-20
eNovation Chemicals LLC
Y1246297-1mg
Purpureaside C
108648-07-3 99%
1mg
$500 2024-06-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0054-200 mg
Purpureaside C
108648-07-3
200mg
¥36000.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P884622-10mg
Purpureaside C
108648-07-3 ≥98%
10mg
¥6,053.40 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0054-50 mg
Purpureaside C
108648-07-3
50mg
¥16000.00 2022-04-26
eNovation Chemicals LLC
Y1246297-10mg
Purpureaside C
108648-07-3 99%
10mg
$1360 2024-06-07
TargetMol Chemicals
TQ0054-1 mg
Purpureaside C
108648-07-3 97.42%
1mg
¥ 2,217 2023-07-10
TargetMol Chemicals
TQ0054-1 mL * 10 mM (in DMSO)
Purpureaside C
108648-07-3 97.42%
1 mL * 10 mM (in DMSO)
¥ 5190 2023-09-15
1PlusChem
1P008ZB0-10mg
Purpureaside C
108648-07-3 99%
10mg
$941.00 2023-12-26

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:108648-07-3)Purpureaside C
A1199952
Reinheit:99%
Menge:10mg
Preis ($):724.0